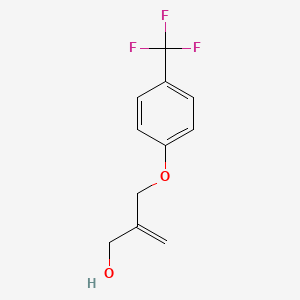
4-Isobutoxybenzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isobutoxybenzaldehyde oxime is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of an oxime functional group (-C=N-OH) attached to a benzaldehyde moiety substituted with an isobutoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-isobutoxybenzaldehyde oxime typically involves a two-step process:
Formation of 4-isobutoxybenzaldehyde: This is achieved by reacting p-hydroxybenzaldehyde with 1-bromo-2-methylpropane in the presence of N,N-dimethylformamide (DMF) at 85°C for 4 hours.
Formation of this compound: The 4-isobutoxybenzaldehyde is then reacted with hydroxylamine in ethanol (molar ratio 1:2) to yield the oxime.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Isobutoxybenzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding nitro compounds.
Reduction: Formation of amines.
Substitution: Reactions involving the replacement of the oxime group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in ethyl acetate.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents like acetic anhydride for Beckmann rearrangement to form amides or nitriles.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Amides or nitriles, depending on the specific reaction conditions.
Scientific Research Applications
4-Isobutoxybenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-isobutoxybenzaldehyde oxime involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, oximes are known to reactivate acetylcholinesterase (AChE) inhibited by organophosphates, making them valuable in treating organophosphate poisoning . The oxime group can form a nucleophilic attack on the phosphorus atom of the organophosphate, leading to the reactivation of AChE.
Comparison with Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar reactivating properties.
HI-6: A more potent oxime reactivator.
Comparison: 4-Isobutoxybenzaldehyde oxime is unique due to its specific structural features, such as the isobutoxy group, which may confer distinct reactivity and selectivity compared to other oximes like pralidoxime and obidoxime
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(NE)-N-[[4-(2-methylpropoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C11H15NO2/c1-9(2)8-14-11-5-3-10(4-6-11)7-12-13/h3-7,9,13H,8H2,1-2H3/b12-7+ |
InChI Key |
WRUADNPYZJXUNN-KPKJPENVSA-N |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)/C=N/O |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


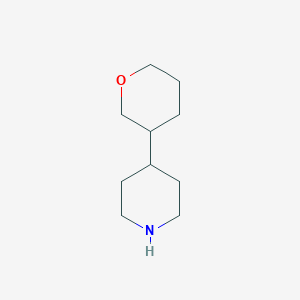
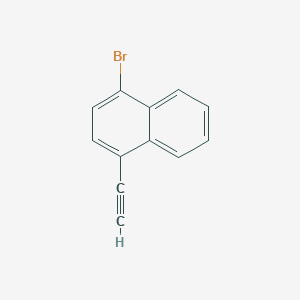
![4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected](/img/structure/B15090853.png)
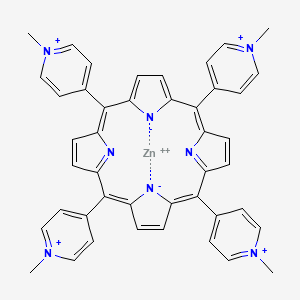
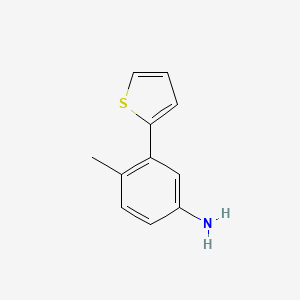
![Acetic acid, 2-[[2-[4-(5-methyl-3-phenyl-4-isoxazolyl)-2-thiazolyl]ethyl]thio]-, methyl ester](/img/structure/B15090867.png)
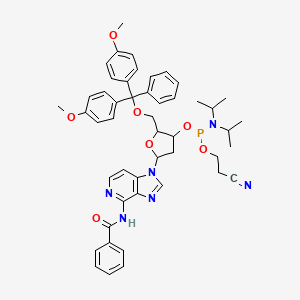

![ethyl 3-(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)-3-oxopropanoate](/img/structure/B15090890.png)

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate](/img/structure/B15090893.png)


